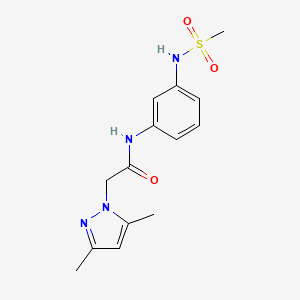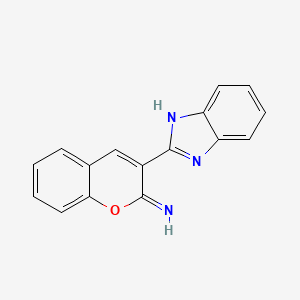![molecular formula C18H22ClN3O B6577728 1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea CAS No. 1207054-96-3](/img/structure/B6577728.png)
1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-chlorophenyl)-3-{3-[4-(dimethylamino)phenyl]propyl}urea” is a complex organic molecule. It contains a urea group (-NH-CO-NH-), which is a common functional group in organic chemistry. The molecule also contains a chlorophenyl group and a dimethylaminophenyl group, both of which are attached to the urea group .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the urea group, the chlorophenyl group, and the dimethylaminophenyl group. Each of these groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can often be predicted based on its structure. For example, the presence of the urea group might suggest that this compound can form hydrogen bonds, which could influence its solubility in water .Scientific Research Applications
Synthesis and Inhibitory Activity Against Human Soluble Epoxide Hydrolase (sEH)
The compound was synthesized for the first time from 6-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)hexan-1-amine and 3-chlorophenylisothiocyanate in DMF with a 60% yield . Here’s why it’s relevant:
- Potent Inhibitors : 1,3-disubstituted ureas containing lipophilic moieties (such as adamantyl, bornyl, or 4-(trifluoromethoxy)phenyl) are potent sEH inhibitors active in nanomolar concentrations .
Green Synthesis and Antimicrobial Activities
Another avenue of research involves the green synthesis of related compounds. For instance, a simple, convenient, and environmentally friendly synthesis of 1-(3-chlorophenyl)-4-(3-(4-phenyltriazole-1-yl)propyl) piperazine derivatives has been explored. These derivatives exhibit antimicrobial activities .
Radical Approach for Alkene Hydromethylation
In a different context, the compound’s radical approach has been investigated for catalytic protodeboronation of alkyl boronic esters. This protocol allows for formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
Future Directions
The future directions for research on this compound would depend on its intended use. If it has potential therapeutic applications, future research might focus on testing its efficacy and safety in preclinical and clinical trials. Alternatively, if it has potential industrial applications, future research might focus on optimizing its synthesis and exploring its properties .
Mechanism of Action
Mode of Action
Based on its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been known to influence various biochemical pathways, including signal transduction, enzymatic reactions, and ion channel regulation .
Pharmacokinetics
Its predicted properties include a boiling point of 354.9±27.0 °C, a density of 1.318±0.06 g/cm3, and a pKa of 13.89±0.70 . These properties may influence its bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown due to the lack of specific target information. Based on its structure, it may induce conformational changes in its targets, leading to altered cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s ionization state, determined by its pKa and the environmental pH, can affect its absorption and distribution .
properties
IUPAC Name |
1-(3-chlorophenyl)-3-[3-[4-(dimethylamino)phenyl]propyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O/c1-22(2)17-10-8-14(9-11-17)5-4-12-20-18(23)21-16-7-3-6-15(19)13-16/h3,6-11,13H,4-5,12H2,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZOPAKUAXMUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-3-(3-(4-(dimethylamino)phenyl)propyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577647.png)
![3-methyl-N-[4-(1H-pyrazol-3-yl)phenyl]butanamide](/img/structure/B6577652.png)
![2-(1H-indol-3-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577657.png)
![2-(4-methoxyphenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577662.png)
![2-(2-chloro-6-fluorophenyl)-N-[4-(1H-pyrazol-3-yl)phenyl]acetamide](/img/structure/B6577672.png)
![N-[4-(1H-pyrazol-3-yl)phenyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B6577689.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B6577696.png)
![N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-phenylacetohydrazide](/img/structure/B6577707.png)
![7-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-3-methyl-8-(piperidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6577708.png)
![3-phenyl-1-[2-(2-{2-[(phenylcarbamoyl)amino]ethoxy}ethoxy)ethyl]urea](/img/structure/B6577715.png)


![3-(2-fluorophenyl)-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6577748.png)
![2-{4-[1-(4-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}pyrimidine](/img/structure/B6577754.png)